4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE
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Overview
Description
4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE is a complex organic compound with a molecular formula of C16H11N5O4S2 and a molecular weight of 401.4 g/mol. This compound is characterized by its unique structure, which includes two thioxo-tetrahydropyrimidine rings attached to a benzonitrile core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE typically involves multi-step organic reactions. One common method involves the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to produce the corresponding 4-thioxo derivative . This intermediate is then alkylated with methyl bromoacetate and further reacted with N-nucleophiles, amines, and hydrazines to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles can be achieved using specific oxidizing agents under controlled conditions . Common reagents used in these reactions include Lawesson’s reagent, methyl bromoacetate, and various N-nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it is used in industrial applications for the synthesis of materials with specific properties, such as antioxidants and radioprotective agents .
Mechanism of Action
The mechanism of action of 4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE involves its interaction with molecular targets and pathways within biological systems. The compound’s thioxo-tetrahydropyrimidine rings are believed to play a crucial role in its biological activity, allowing it to bind to specific enzymes and receptors . This binding can inhibit or modulate the activity of these targets, leading to various therapeutic effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE can be compared with other thioxopyrimidine derivatives, such as 6-methyl-2-thiouracil and 2-thio-6-methyluracil . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its dual thioxo-tetrahydropyrimidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H11N5O4S2 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-[bis(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H11N5O4S2/c17-5-6-1-3-7(4-2-6)8(9-11(22)18-15(26)19-12(9)23)10-13(24)20-16(27)21-14(10)25/h1-4,8H,(H3,18,19,22,23,26)(H3,20,21,24,25,27) |
InChI Key |
RCZBIKIIWBGHPB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O |
Origin of Product |
United States |
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